4,6,11,13-tetrazatetracyclo[7.6.0.03,7.010,15]pentadeca-1,3(7),4,8,10,12,14-heptaene
Overview
Description
4,6,11,13-tetrazatetracyclo[7.6.0.03,7.010,15]pentadeca-1,3(7),4,8,10,12,14-heptaene is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its stability and potential applications in various fields of scientific research. Its structure includes multiple nitrogen atoms, which contribute to its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,11,13-tetrazatetracyclo[7.6.0.03,7.010,15]pentadeca-1,3(7),4,8,10,12,14-heptaene typically involves multi-step organic reactions. One common method involves the cyclization of a suitable precursor under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired tetracyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6,11,13-tetrazatetracyclo[7.6.0.03,7.010,15]pentadeca-1,3(7),4,8,10,12,14-heptaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of functionalized compounds.
Scientific Research Applications
4,6,11,13-tetrazatetracyclo[7.6.0.03,7.010,15]pentadeca-1,3(7),4,8,10,12,14-heptaene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4,6,11,13-tetrazatetracyclo[7.6.0.03,7.010,15]pentadeca-1,3(7),4,8,10,12,14-heptaene involves its interaction with specific molecular targets. The nitrogen atoms in the structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5,8,14-Triazatetracyclo[10.3.1.0~2,11~.0~4,9~]hexadeca-2(11),3,5,7,9-pentaene: Another tetracyclic compound with similar structural features.
9-oxatricyclo[9.4.0.0,2,7]pentadeca-1(15),2,4,6,11,13-hexaene-8,10-dione: A tricyclic compound with oxygen atoms in its structure.
Uniqueness
4,6,11,13-tetrazatetracyclo[7.6.0.03,7.010,15]pentadeca-1,3(7),4,8,10,12,14-heptaene is unique due to its specific arrangement of nitrogen atoms and its tetracyclic structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research.
Properties
IUPAC Name |
4,6,11,13-tetrazatetracyclo[7.6.0.03,7.010,15]pentadeca-1,3(7),4,8,10,12,14-heptaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4/c1-6-7(2-10-9(1)13-5-14-10)11-8(6)3-12-4-15-11/h1-5H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRKGCSMCLAZOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1NC=N3)C4=CN=CN=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541141 | |
Record name | 3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96228-76-1 | |
Record name | 3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.